molecular formula C18H21FN6O B7162141 N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide

N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide

Cat. No.: B7162141
M. Wt: 356.4 g/mol
InChI Key: HMGVVOJROMZBMC-UHFFFAOYSA-N
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Description

N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylaminoethyl group, a fluorophenyl group, and a carboxamide group.

Properties

IUPAC Name

N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O/c1-13-10-17(22-25(13)16-6-4-14(19)5-7-16)18(26)21-15-11-20-24(12-15)9-8-23(2)3/h4-7,10-12H,8-9H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGVVOJROMZBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)F)C(=O)NC3=CN(N=C3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dimethylaminoethyl group, the fluorophenyl group, and finally the carboxamide group. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography. The process must also adhere to safety and environmental regulations to ensure safe handling and disposal of chemicals.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, organic solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-chlorophenyl)-5-methylpyrazole-3-carboxamide
  • N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-bromophenyl)-5-methylpyrazole-3-carboxamide

Uniqueness

The uniqueness of N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain targets or improve its stability compared to similar compounds with different substituents.

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